molecular formula C11H12ClNO B13985000 Benzeneacetonitrile, a-(1-chloro-1-methylethyl)-a-hydroxy- CAS No. 5445-33-0

Benzeneacetonitrile, a-(1-chloro-1-methylethyl)-a-hydroxy-

Cat. No.: B13985000
CAS No.: 5445-33-0
M. Wt: 209.67 g/mol
InChI Key: KRFFPUFUNKKAIV-UHFFFAOYSA-N
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Description

Benzeneacetonitrile, a-(1-chloro-1-methylethyl)-a-hydroxy-, is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetonitrile, a-(1-chloro-1-methylethyl)-a-hydroxy-, typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, followed by a series of reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation reactions. These processes are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetonitrile, a-(1-chloro-1-methylethyl)-a-hydroxy-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

Benzeneacetonitrile, a-(1-chloro-1-methylethyl)-a-hydroxy-, has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetonitrile, a-(1-chloro-1-methylethyl)-a-hydroxy-, involves its interaction with specific molecular targets and pathways. These interactions can lead to various chemical transformations, depending on the functional groups present and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

5445-33-0

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

3-chloro-2-hydroxy-3-methyl-2-phenylbutanenitrile

InChI

InChI=1S/C11H12ClNO/c1-10(2,12)11(14,8-13)9-6-4-3-5-7-9/h3-7,14H,1-2H3

InChI Key

KRFFPUFUNKKAIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C#N)(C1=CC=CC=C1)O)Cl

Origin of Product

United States

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